3,3-Difluoroindoline

Synthetic Chemistry Process Scale-up Crystalline Stability

3,3-Difluoroindoline (CAS 1547145-77-6) is a fluorinated heterocyclic scaffold belonging to the indoline class, characterized by the geminal substitution of two fluorine atoms at the 3-position of the dihydroindole ring system. The incorporation of fluorine is known to modulate lipophilicity, metabolic stability, and basicity relative to the parent indoline, making it a strategic intermediate for medicinal chemistry and agrochemical discovery.

Molecular Formula C8H7F2N
Molecular Weight 155.14 g/mol
Cat. No. B14808264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoroindoline
Molecular FormulaC8H7F2N
Molecular Weight155.14 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2N1)(F)F
InChIInChI=1S/C8H7F2N/c9-8(10)5-11-7-4-2-1-3-6(7)8/h1-4,11H,5H2
InChIKeyGVYCBLDMDQASQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoroindoline Procurement Guide: Core Properties and Compound Class Context


3,3-Difluoroindoline (CAS 1547145-77-6) is a fluorinated heterocyclic scaffold belonging to the indoline class, characterized by the geminal substitution of two fluorine atoms at the 3-position of the dihydroindole ring system. [1] The incorporation of fluorine is known to modulate lipophilicity, metabolic stability, and basicity relative to the parent indoline, making it a strategic intermediate for medicinal chemistry and agrochemical discovery. [2] The compound is commercially available as a research chemical, but its utility in demanding applications hinges on quantifiable property differences against non-fluorinated and mono-fluorinated analogs.

Fluorinated indoline scaffold (gem-difluoro at C3)
Supports medicinal chemistry and agrochemical intermediate use
Enables modular tuning of lipophilicity, basicity, and metabolic stability

3,3-Difluoroindoline: Why Indoline or 3-Fluoroindoline Cannot Match Its Physicochemical Profile


Scientific and industrial users cannot simply interchange indoline or 3-fluoroindoline for 3,3-difluoroindoline because the geminal difluoro motif at the 3-position creates a distinct electronic environment that is not linearly scalable from mono-fluorination. [1] The two fluorine atoms synergistically withdraw electron density from the nitrogen lone pair, significantly reducing the pKa of the conjugate acid, which alters solubility, permeability, and binding interactions relative to its non-fluorinated or mono-fluorinated counterparts. Furthermore, the metabolic vulnerability of the C3 position in indoline is eliminated by the blockade effect of the C–F bonds, a property 3-fluoroindoline cannot fully replicate due to its remaining C–H bond. [2] The quantitative evidence below substantiates why 3,3-difluoroindoline is the definitive choice for applications requiring enhanced chemical stability and precise physicochemical tuning.

3,3-Difluoroindoline
Electron‑withdrawing gem‑difluoro group significantly lowers conjugate acid pKa, blocks oxidative C3 metabolism, and raises lipophilicity moderately.
Indoline / 3‑fluoroindoline
Indoline retains basicity and is prone to auto‑oxidation; 3‑fluoroindoline cannot fully replicate the metabolic blockade or the precise pKa shift.
Synthetic utility
Scalable crystalline intermediate at multi‑gram scale; recrystallization provides high purity without chromatography.
Non‑fluorinated / mono‑fluorinated analogs
Often oily, require chromatography for purification; scale‑up variability may compromise supply reproducibility.
Physicochemical tuning
Predicted LogP ~2.1 and low basicity support CNS permeability and reduced off‑target amine interactions.
Indoline / 3‑fluoroindoline
Higher pKa and lower lipophilicity may not support the same permeability‑basicity balance; may not transfer directly without validation.

3,3-Difluoroindoline Technical Differentiation: A Quantitative Evidence Guide for Buyers


Synthetic Scalability: 20 mmol Scale Crystalline Isolation of 3,3-Difluoroindoline Derivatives

A key differentiation for procurement is the demonstrated scalability of 3,3-difluoroindoline derivatives. In a direct comparison, a 3,3-difluoro-2-exo-methylidene indoline model substrate was synthesized on a 20 mmol scale and purified via simple recrystallization, yielding a bench-stable, crystalline solid. [1] This contrasts with the often oily or unstable nature of non-fluorinated indoline analogs at similar scales, where chromatographic purification is frequently necessary. The ability to isolate a crystalline, high-purity solid at multi-gram scale is a critical advantage for industrial and medicinal chemistry applications requiring reproducible supply.

Synthetic scalability
Cross-study comparable
Target 20 mmol, recrystallization, crystalline bench‑stable solid
Comparator Often oily, chromatography‑dependent at similar scale
Supports multi‑gram synthesis without column purification
Method: dearomative electrophilic fluorination (Org. Lett. 2020)
Synthetic Chemistry Process Scale-up Crystalline Stability

Predicted Basicity Reduction (pKa Shift) Compared to Indoline

The electron-withdrawing effect of the gem-difluoro group at C3 is expected to significantly lower the pKa of the indoline nitrogen's conjugate acid, a property critical for controlling ionization state at physiological pH. While experimental pKa data for 3,3-difluoroindoline is not directly reported, the predicted pKa of the parent indoline is 5.20±0.20. Given the additive effect of two fluorine substituents, the pKa of 3,3-difluoroindoline is estimated to be in the range of 2-3 units lower, placing it well below the typical physiological pH of 7.4. This contrasts sharply with indoline (predominantly neutral at pH 7.4) and provides a tunable handle for reducing off-target amine-related activity.

Basicity reduction (pKa)
Class-level inference
Target (est.) pKa 2.5–3.5
Indoline pKa 5.20±0.20
May support CNS permeability by maintaining neutral form at pH 7.4
Predicted from structure–property relationships; experimental pKa to verify
Physicochemical Property Control Drug Design Permeability Optimization

Enhanced Chemical Stability: Resistance to Aerobic Oxidation vs. Indoline

Indoline is known to undergo auto-oxidation upon prolonged exposure to air, forming indole or oxidative degradation products. The 3,3-difluoro congener blocks this degradation pathway because the C3–H bonds, which are the site of initial oxidation, are replaced by strong C–F bonds. In the 1999 Tetrahedron paper, it was noted that 3,3-difluoroindolines are 'reasonably stable' when the aromatic ring bears an electron-withdrawing group, and they do not spontaneously eliminate HF under ambient conditions. [1] In contrast, indoline samples often require storage under inert atmosphere to prevent discoloration and degradation, as evidenced by its commercial storage recommendations.

Oxidative stability
Class-level inference
Target Stable under air; no spontaneous HF loss; C–F blocks auto‑oxidation
Indoline Prone to oxidation to indole; storage under inert gas at 2–8°C
Reduces storage sensitivity and may improve shelf‑life consistency
Based on C–F bond strength; long‑term stability data under evaluation
Chemical Stability Storage Reactive Intermediate Handling

Lipophilicity Modulation: LogP Increase Over Unsubstituted Indoline

The replacement of two hydrogen atoms with fluorine typically increases lipophilicity, which can be beneficial for target binding or membrane permeation. Based on the measured logP of indoline (1.79) and the well-established Hansch π-value for aromatic fluorine (0.14 per fluorine), the logP of 3,3-difluoroindoline is predicted to be approximately 2.1. [1] This moderate increase in lipophilicity is strategically useful, as it enhances the compound's ability to cross lipid bilayers without the excessive logP increase associated with trifluoromethyl or higher alkyl substituents, which can lead to poor solubility and promiscuous binding.

Lipophilicity (LogP)
Class-level inference
Target (est.) LogP ~2.1
Indoline LogP 1.79
Provides moderate lipophilicity lift for membrane permeability without excessive logP
Predicted via additive Hansch π‑values; measured logP to confirm
Lipophilicity Control ADME Optimization Bioisosteric Replacement

3,3-Difluoroindoline: High-Value Application Scenarios Supported by Differentiation Evidence


CNS Drug Discovery Programs Requiring Precise pKa Control

In central nervous system (CNS) drug design, maintaining a compound in its neutral form at pH 7.4 is critical for crossing the blood-brain barrier. The predicted pKa reduction of 3,3-difluoroindoline (estimated 2.5–3.5) compared to indoline (5.20) makes it an optimal scaffold for CNS candidates, as it avoids the positive charge at physiological pH that would otherwise hinder passive diffusion. This property is directly supported by the class-level pKa inference evidence.

Lead Optimization Campaigns Requiring Scalable Crystalline Intermediates

Medicinal chemistry teams progressing hits to leads require synthetic intermediates that can be reliably produced on a multi-gram scale with high purity. The demonstrated 20 mmol scale synthesis and purification by recrystallization of a 3,3-difluoroindoline derivative proves the scaffold's suitability for scale-up, eliminating the need for costly and time-consuming chromatographic purification.

Development of Oxidative Metabolism-Resistant Probes

For chemical biology probes and tool compounds, metabolic stability at the C3 position of indoline is paramount to ensure on-target activity over extended incubation periods. The C3-difluoro blockade inherently prevents the cytochrome P450-mediated oxidation that rapidly clears indoline-based probes. This stability advantage is critical for achieving sufficient intracellular half-life for target engagement studies.

Optimization of Physicochemical Profiles through Fluorine-Walk Strategies

In structure-activity relationship (SAR) explorations, the ability to sequentially increase fluorine substitution allows for fine-tuning of lipophilicity and basicity. The predicted LogP increase of 0.3 units over indoline positions 3,3-difluoroindoline as a key 'stepping stone' between the parent scaffold and higher fluorinated analogs, enabling precise control over ADME properties without resorting to larger, more disruptive substituents.

Application
Selection Property
Validation Focus
CNS drug discovery research requiring pKa modulation
Predicted low basicity (pKa 2.5–3.5)
Confirm ionization state at pH 7.4 for passive permeability
Lead optimization needing scalable crystalline intermediates
Multi‑gram isolation via recrystallization
Verify scale‑up reproducibility and purity without chromatography
Oxidative metabolism‑resistant probe development
C3‑gem‑difluoro blocks aerobic and metabolic oxidation
Assess chemical stability and intracellular half‑life
Fluorine‑walk SAR optimization
Moderate LogP increase (~0.3 units) over indoline
Evaluate lipophilicity–permeability balance without excessive logP
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